molecular formula C18H22N2O5S B512919 (4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 873675-06-0

(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B512919
CAS No.: 873675-06-0
M. Wt: 378.4g/mol
InChI Key: DDORQZFOBXAWNU-UHFFFAOYSA-N
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Description

(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound with the molecular formula C18H22N2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Methoxyphenyl)piperazin-1-yl)(furan-2-yl)methanone
  • (4-(3-Ethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Uniqueness

(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is unique due to the presence of both a sulfonyl group and a furan ring, which confer distinct chemical properties and potential biological activities. Its specific substitution pattern differentiates it from other similar compounds, making it a valuable compound for targeted research .

Properties

IUPAC Name

[4-(3-ethyl-4-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-3-14-13-15(6-7-16(14)24-2)26(22,23)20-10-8-19(9-11-20)18(21)17-5-4-12-25-17/h4-7,12-13H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORQZFOBXAWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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